

TYM-3-98 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TYM-3-98*

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An In-depth Technical Guide to TYM-3-98

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **TYM-3-98**, a novel and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of oncology and immunology.

Chemical Structure and Physicochemical Properties

TYM-3-98 is an indazole derivative with a complex heterocyclic structure. Its chemical and physical properties are summarized below.

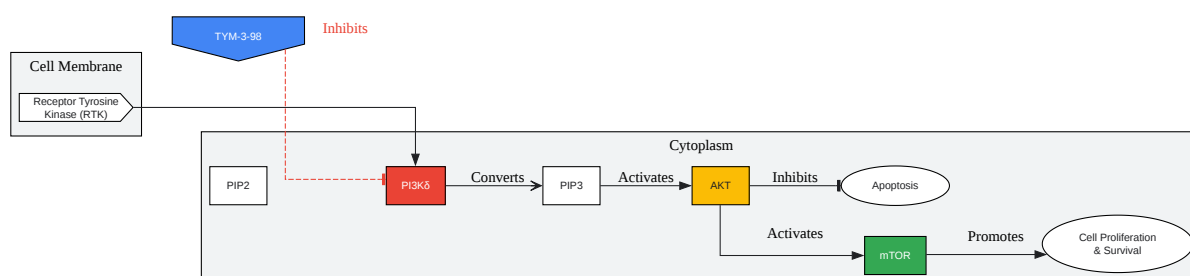
Property	Value	Reference
IUPAC Name	1-(1-(6-chloro-1-(3-(methylsulfonyl)phenyl)-1H-indazol-3-yl)ethyl)-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine	[1]
Molecular Formula	C28H23ClFN7O3S	[1][2][3]
Molecular Weight	592.04 g/mol	[1][2][3]
CAS Number	2820244-59-3	[1][2][3]
Appearance	Solid powder	[1]
Purity	>98% (HPLC)	[1]
Solubility	Soluble in DMSO (up to 100 mg/mL); Insoluble in water and ethanol	[1][3]
Storage	Store as a solid powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[3]
SMILES	<chem>COC1=C(F)C=C(C2=NN(C(C)C3=NN(C4=CC=CC(S(C)(=O)=O)=C4)C5=CC(Cl)=CC=C53)C6=C2C(N)=NC=N6)C=C1</chem>	[2]

Biological Activity and Mechanism of Action

TYM-3-98 is a potent and selective inhibitor of PI3K δ , a lipid kinase predominantly expressed in leukocytes.[4] Aberrant activation of the PI3K δ signaling pathway is a common feature in various B-cell malignancies, making it a key therapeutic target.[4]

2.1. PI3K/AKT/mTOR Pathway Inhibition

The primary mechanism of action of **TYM-3-98** involves the direct inhibition of PI3K δ , which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably AKT and mammalian target of rapamycin (mTOR).[2][4][5] The inhibition of the PI3K/AKT/mTOR pathway by **TYM-3-98** has been shown to be concentration-dependent and leads to the induction of apoptosis in B-cell lymphoma cells.[4][6]

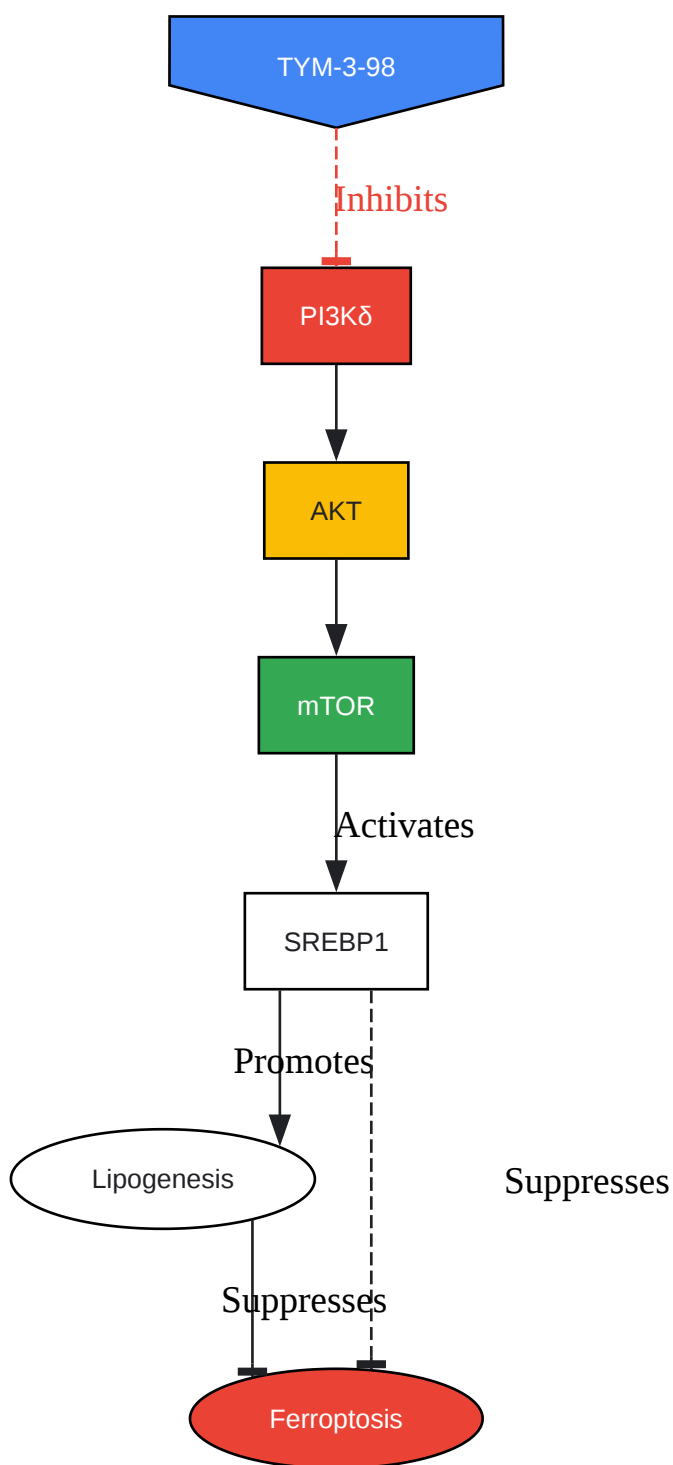


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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by **TYM-3-98**.

2.2. Induction of Ferroptosis in Colorectal Cancer

Recent studies have revealed an additional mechanism of action for **TYM-3-98** in the context of KRAS-mutant colorectal cancer (CRC).[7][8] In these cancer cells, **TYM-3-98** suppresses the AKT/mTOR-mediated lipogenesis by inhibiting the sterol regulatory element-binding protein 1 (SREBP1).[7][8][9] This disruption of lipid metabolism leads to lipid peroxidation, iron accumulation, and glutathione (GSH) depletion, ultimately inducing a form of programmed cell death known as ferroptosis.[7][8]



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Caption: TYM-3-98 induces ferroptosis in KRAS-mutant CRC cells.

Quantitative Biological Data

The biological activity of **TYM-3-98** has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

Target/Assay	Cell Line	IC50	Reference
PI3Kδ Enzyme Activity	-	7.1 nM	[1][2][3]
Cell Proliferation (72h)	HCT 116 (CRC)	1.37 μM	[8]
Cell Proliferation (72h)	LoVo (CRC)	1.78 μM	[8]
Cell Proliferation (72h)	SW620 (CRC)	1.83 μM	[8]

Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats

Parameter	Route	Dose	Value	Reference
Half-life ($t_{1/2}$)	p.o.	20 mg/kg	7 h	[6]
Maximum Concentration (C _{max})	p.o.	20 mg/kg	4.73 mg/L	[6]
Area Under the Curve (AUC _{0-∞})	p.o.	20 mg/kg	54.32 h·ng/mL	[6]
Oral Bioavailability	-	20 mg/kg	62.67 %	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving **TYM-3-98**.

4.1. In Vitro Cell Proliferation (MTT Assay)

- Cell Seeding: Plate B-cell lymphoma or colorectal cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at

37°C in a 5% CO₂ humidified atmosphere.

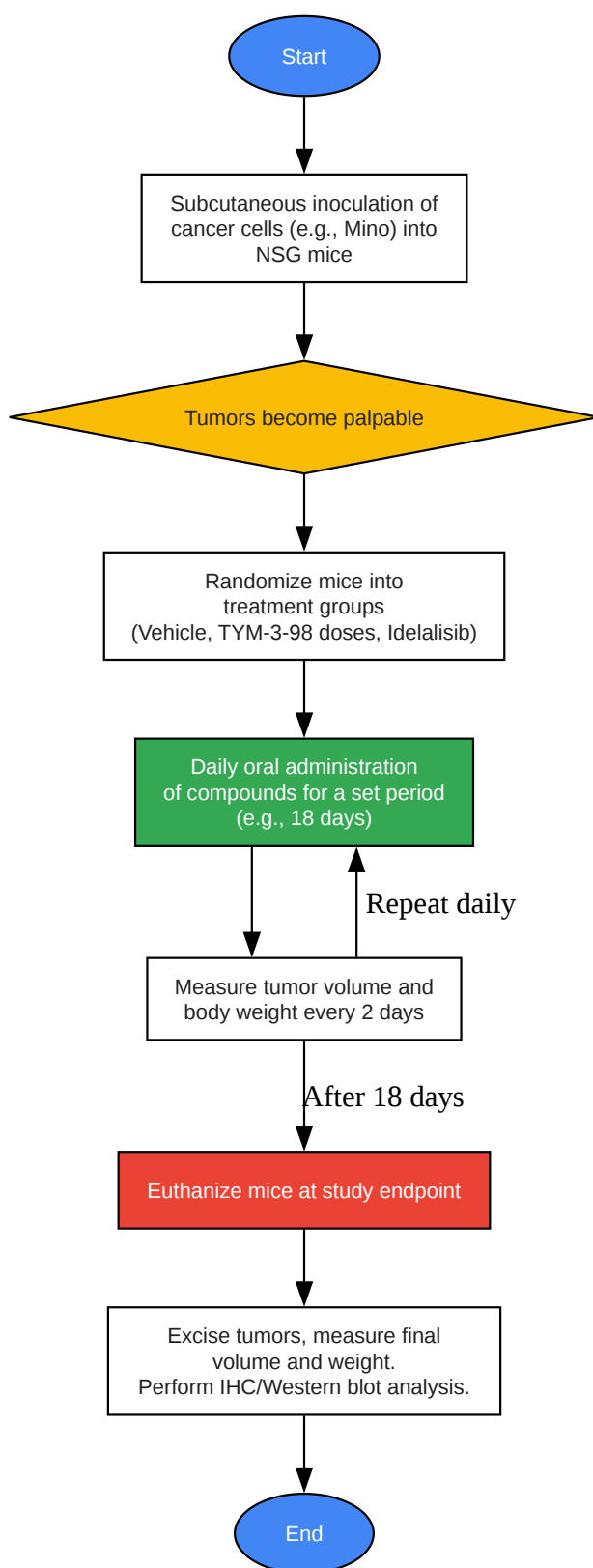
- **Compound Treatment:** Prepare serial dilutions of **TYM-3-98** and a reference compound (e.g., Idelalisib) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
- **Incubation:** Incubate the plates for 72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

4.2. Western Blot Analysis for Pathway Modulation

- **Cell Lysis:** Treat cells with varying concentrations of **TYM-3-98** for a specified duration (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, etc., overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3. In Vivo Antitumor Efficacy in Xenograft Models



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Caption: Workflow for an in vivo xenograft study to evaluate antitumor efficacy.

- **Animal Model:** Use immunodeficient mice (e.g., NSG or BALB/c nude mice) aged 5-6 weeks. [6]
- **Cell Inoculation:** Subcutaneously inject a suspension of cancer cells (e.g., 2.5×10^6 Mino cells) into the flank of each mouse. [6]
- **Tumor Growth and Randomization:** Allow tumors to grow until they are palpable (e.g., ~ 100 - 150 mm^3). Randomly assign mice to different treatment groups (e.g., vehicle control, **TYM-3-98** at 5, 10, 15 mg/kg, and a positive control like Idelalisib at 15 mg/kg). [6]
- **Drug Administration:** Administer the compounds orally once daily for the duration of the study (e.g., 18 days). [6]
- **Monitoring:** Measure tumor dimensions and mouse body weight every two days. Calculate tumor volume using the formula: $V = 0.5 \times \text{length} \times \text{width}^2$. [6]
- **Endpoint and Analysis:** At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC) or western blotting to assess target engagement.

Conclusion

TYM-3-98 is a highly selective PI3K δ inhibitor with potent antitumor activity against B-cell lymphomas and KRAS-mutant colorectal cancer. [4][7] Its dual mechanism of inducing both apoptosis and ferroptosis, combined with a favorable pharmacokinetic profile, makes it a promising candidate for further preclinical and clinical development. [4][6][7] The data and protocols presented in this guide offer a solid foundation for researchers investigating the therapeutic potential of **TYM-3-98**.

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- To cite this document: BenchChem. [TYM-3-98 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15575175#tym-3-98-chemical-structure-and-properties>]

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